N-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O/c15-9-2-3-11(12(16)6-9)13(21)20-7-10(8-20)19-14-17-4-1-5-18-14/h1-6,10H,7-8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXQRCNPEBBUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene.
Attachment of the Pyrimidinylamino Group: The pyrimidinylamino group can be introduced via nucleophilic substitution reactions, where a pyrimidine derivative reacts with an appropriate amine.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a Friedel-Crafts acylation reaction, where a dichlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinyl derivatives.
Scientific Research Applications
N-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and biological pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as retinoid X receptor alpha (RXRα), inhibiting their activity and leading to downstream effects.
Pathways Involved: By inhibiting RXRα, the compound can induce apoptosis in cancer cells through the activation of caspase-3 and cleavage of poly ADP-ribose polymerase.
Comparison with Similar Compounds
Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex
Structural Features :
Pharmacological Properties :
- Binding Affinity: ΔG = -7.76 kcal/mol (vs. ribonucleotide reductase), outperforming hydroxyurea (a known RNR inhibitor) and its precursor ligand (-7.64 kcal/mol) .
- Inhibition Constant : 2.11 µM, indicating strong enzyme inhibition .
- Bioavailability : High Human Intestinal Absorption (HIA) rate (97.80%) and moderate Caco2 permeability (53.64%), suggesting oral efficacy .
- Synthesis Yield : 97.58% via reflux with FeCl3·6H2O .
Advantages Over Target Compound :
Limitations :
N-(2,4-Dichloro)benzoyl-N’-phenylthiourea
Structural Features :
- Lacks the azetidine ring but shares the 2,4-dichlorobenzoyl group and thiourea backbone.
Pharmacological Properties :
Advantages Over Target Compound :
- Simpler synthesis with moderate yield.
- Demonstrated in vitro anticancer activity.
Limitations :
- No docking or bioavailability data available, limiting mechanistic insights.
1-(Pyrimidin-2-yl)piperidin-3-ol and Related Analogs
Structural Features :
- Piperidine (6-membered nitrogen ring) instead of azetidine, with pyrimidine substitutions.
Pharmacological Properties :
Advantages Over Target Compound :
Limitations :
- Larger ring size may reduce target selectivity.
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Key Structural Features | ΔG (kcal/mol) | Inhibition Constant | HIA (%) | Synthesis Yield (%) |
|---|---|---|---|---|---|
| N-[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine | Azetidine, pyrimidin-2-amine | N/A | N/A | N/A | N/A |
| Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Fe(III) | Fe(III) coordination, thiourea | -7.76 | 2.11 µM | 97.80 | 97.58 |
| N-(2,4-Dichloro)benzoyl-N’-phenylthiourea | Thiourea, no metal center | N/A | N/A | N/A | Moderate |
| Hydroxyurea (Reference) | Small molecule, urea derivative | Higher than -7.76 | >2.11 µM | ~70 | N/A |
Key Findings and Insights
- Structural Impact on Activity : The azetidine ring in the target compound may confer metabolic stability and enhanced binding due to ring strain, whereas Fe(III) complexes improve affinity via coordination bonds .
- Bioavailability: Metallated complexes (e.g., Fe(III)) exhibit superior HIA rates, suggesting oral administration feasibility compared to non-metallated analogs .
- Synthetic Feasibility : High-yield synthesis routes (e.g., reflux for Fe(III) complexes) are established for analogs, but the target compound’s synthesis remains undescribed in the evidence .
Biological Activity
N-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications based on diverse research findings.
- Chemical Name : this compound
- CAS Number : 2176069-89-7
- Molecular Formula : C14H12Cl2N4O
- Molecular Weight : 323.1773 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes involved in epigenetic regulation.
Target Enzymes
- Histone Lysine Demethylases (KDMs) : The compound acts as an inhibitor of KDM4 and KDM5 enzymes, which are critical in regulating histone methylation and gene expression.
- Inhibition Mechanism : It binds to the Fe(II) ion in the active site of these demethylases, leading to altered histone methylation patterns, specifically inhibiting H3K9Me3 and H3K4Me3 demethylation.
Biochemical Pathways
The inhibition of KDMs affects several downstream pathways linked to cell proliferation and apoptosis. The compound's ability to modulate these pathways suggests potential applications in cancer therapy.
Anticancer Properties
This compound has shown promising results in various cancer cell lines:
- Cell Lines Tested :
- Human breast cancer (T47D)
- Colon carcinoma (HCT-116)
The compound exhibited IC50 values indicating significant cytotoxicity against these cancer cells .
Antimicrobial Activity
Research indicates that this compound may also possess antimicrobial properties. It has been evaluated for its effectiveness against various pathogenic bacteria and fungi, demonstrating potential as a broad-spectrum antimicrobial agent.
Case Studies
- In Vitro Studies : In a study evaluating the cytotoxic effects on cancer cell lines, this compound showed significant inhibition of cell growth at low micromolar concentrations. The results highlighted its potential as an anticancer therapeutic agent .
- Mechanistic Studies : Further investigations into the compound's mechanism revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved PARP (poly ADP-ribose polymerase), a marker of apoptosis .
Applications in Medicinal Chemistry
This compound is being explored for:
- Cancer Treatment : As a potential drug candidate targeting epigenetic modifications in tumors.
- Antimicrobial Development : For formulating new antibiotics against resistant strains.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
